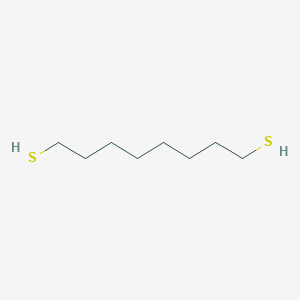

1,8-Octanedithiol

Description

Propriétés

IUPAC Name |

octane-1,8-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTWZHXOSWQKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCS)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047474 | |

| Record name | 1,8-Octanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with odor of "stench"; [MSDSonline], Liquid | |

| Record name | 1,8-Octanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,8-Octanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142.00 °C. @ 30.00 mm Hg | |

| Record name | 1,8-Octanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oil | |

| Record name | 1,8-Octanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/494/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.962 (d20/4) | |

| Record name | 1,8-Octanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/494/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1191-62-4 | |

| Record name | 1,8-Octanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Octanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Octanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,8-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-OCTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH3W3161HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,8-Octanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0.9 °C | |

| Record name | 1,8-Octanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Octanedithiol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 1,8-Octanedithiol (ODT). It includes detailed experimental protocols for its synthesis, purification, and application in forming self-assembled monolayers (SAMs), a technique with significant implications in surface chemistry, nanotechnology, and biosensor development.

Core Chemical and Physical Properties

This compound is a linear alkanedithiol that is frequently utilized in surface science and materials chemistry. Its two terminal thiol (-SH) groups allow it to act as a versatile linker, capable of binding to metal surfaces, particularly gold, to form highly ordered self-assembled monolayers (SAMs).[1] This property makes it a valuable component in the fabrication of electronic devices, sensors, and platforms for studying molecular interactions.

Table 1: General and Physical Properties of this compound

| Property | Value |

| IUPAC Name | octane-1,8-dithiol |

| Synonyms | 1,8-Dimercaptooctane, Octamethylene dimercaptan |

| CAS Number | 1191-62-4 |

| Molecular Formula | C₈H₁₈S₂ |

| Molecular Weight | 178.36 g/mol |

| Appearance | Colorless to pale yellow liquid with a strong stench |

| Density | 0.97 g/mL at 25 °C[1] |

| Boiling Point | 269-270 °C[1] |

| Melting Point | 0.9 °C[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Refractive Index (n20/D) | 1.505[1] |

| Solubility | Insoluble in water; soluble in most organic solvents.[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Peaks / Features |

| ¹H NMR | ~2.5 ppm (quartet): Methylene protons (-CH₂-) adjacent to the thiol groups (S-CH₂-). ~1.6 ppm (quintet): Methylene protons (-CH₂-) beta to the thiol groups. ~1.3-1.4 ppm (multiplet): Methylene protons of the central alkyl chain. ~1.3 ppm (triplet): Thiol protons (-SH). The integration of this peak corresponds to 2H. |

| ¹³C NMR | Signals for the four chemically non-equivalent carbon atoms in the symmetric molecule. The carbon attached to the sulfur (C-S) would be the most downfield among the aliphatic carbons. |

| IR Spectroscopy | ~2550 cm⁻¹ (weak): S-H stretching vibration, characteristic of the thiol functional group. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain. ~1465 cm⁻¹: C-H bending vibrations. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 178. Fragmentation Pattern: Characteristic loss of thiol groups and fragmentation of the alkyl chain. |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and a key application of this compound.

A common and effective method for synthesizing dithiols is from the corresponding diol. The following is a two-step protocol for the synthesis of this compound from 1,8-Octanediol.

Step 1: Conversion of 1,8-Octanediol to 1,8-Dibromooctane This step involves the conversion of the hydroxyl groups of the diol to a better leaving group, such as a bromide, using a reagent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

-

Materials: 1,8-Octanediol, 48% Hydrobromic acid, Sulfuric acid (concentrated), Toluene, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1,8-Octanediol and an excess of 48% hydrobromic acid.

-

Slowly add concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,8-dibromooctane.

-

Step 2: Conversion of 1,8-Dibromooctane to this compound This is a nucleophilic substitution reaction where the bromide ions are replaced by hydrosulfide groups using thiourea, followed by hydrolysis.

-

Materials: 1,8-Dibromooctane, Thiourea, Ethanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether.

-

Procedure:

-

Dissolve 1,8-dibromooctane and a stoichiometric excess of thiourea in ethanol in a round-bottom flask.

-

Reflux the mixture for several hours to form the thiouronium salt intermediate.

-

After cooling, add a solution of sodium hydroxide and reflux the mixture again to hydrolyze the intermediate.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the product into diethyl ether.

-

Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Due to its high boiling point, the most effective method for purifying this compound is vacuum distillation.

-

Equipment: Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump with a cold trap), heating mantle, and pressure gauge.

-

Procedure:

-

Place the crude this compound into the distillation flask.

-

Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Begin to evacuate the system slowly to the desired pressure. A pressure of a few mmHg is typically required.

-

Once the vacuum is stable, begin to heat the distillation flask gently.

-

Collect the fraction that distills at the expected boiling point for the given pressure. For reference, the boiling point is 142 °C at 30 mmHg.[2]

-

Discard the initial lower-boiling fraction and the high-boiling residue.

-

The collected fraction should be pure this compound. Purity can be confirmed by GC-MS or NMR spectroscopy.

-

This protocol outlines the standard procedure for creating a high-quality this compound SAM on a gold substrate.[4][5] A clean environment is critical for this process.

-

Materials: Gold-coated substrate (e.g., gold on mica or silicon), this compound, 200-proof ethanol, Tweezers, Glass or polypropylene containers, Dry nitrogen gas.

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. This can be achieved by UV/ozone treatment, piranha solution wash (use with extreme caution), or rinsing with high-purity ethanol followed by drying under a stream of nitrogen.

-

Solution Preparation: Prepare a dilute solution of this compound in 200-proof ethanol. A typical concentration is in the range of 1-10 mM.

-

Immersion: Using clean tweezers, fully immerse the gold substrate into the thiol solution in a clean container.

-

Incubation: Seal the container to minimize solvent evaporation and exposure to atmospheric contaminants. It is good practice to backfill the container with dry nitrogen.[5] Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

Rinsing: After incubation, remove the substrate from the solution with tweezers. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[5]

-

Drying: Dry the substrate with a gentle stream of dry nitrogen gas.[5]

-

Storage: Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or under nitrogen, until further use.

-

Mandatory Visualizations

Caption: A flowchart illustrating the two-stage synthesis and subsequent purification of this compound.

Caption: Step-by-step experimental workflow for creating a this compound SAM on a gold surface.

Safety and Handling

This compound is harmful if swallowed and is characterized by a strong, unpleasant odor (stench).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1] All handling should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide serves as a foundational resource for professionals working with this compound. By providing clear, actionable data and protocols, it aims to facilitate high-quality research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,8-Octanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 1,8-octanedithiol. The content delves into the molecule's structural parameters, conformational analysis, and the experimental and computational methodologies used to study these properties.

Molecular Structure of this compound

This compound, with the chemical formula HS(CH₂)₈SH, is a linear alkanedithiol. Its structure consists of an eight-carbon alkane chain with thiol (-SH) functional groups at both termini. The molecule's geometry is defined by its bond lengths, bond angles, and the dihedral angles along the carbon-carbon and carbon-sulfur bonds.

Table 1: Standard Bond Lengths and Angles for this compound

| Bond Type | Typical Bond Length (Å) | Bond Angle | Typical Bond Angle (°) |

| C-C | 1.54 | C-C-C | 109.5 |

| C-H | 1.09 | H-C-H | 109.5 |

| C-S | 1.82 | C-S-H | 96.5 |

| S-H | 1.34 | C-C-S | 109.5 |

Note: These are generalized values and can vary slightly depending on the specific conformation and environment of the molecule.

Conformational Analysis

The flexibility of the octane chain in this compound allows it to adopt a multitude of conformations through rotation around its single bonds. The most significant rotations are those around the C-C bonds, which give rise to different spatial arrangements of the carbon backbone. The relative stability of these conformers is primarily determined by torsional strain and steric hindrance.

The two most important conformations for any pair of adjacent carbon atoms in the chain are the anti (or trans) and gauche conformations.

-

Anti (Trans) Conformation: The substituents on the two carbons are positioned 180° apart. This is the most stable conformation as it minimizes steric repulsion. An all-trans conformation of the carbon backbone results in a linear, extended structure.

-

Gauche Conformation: The substituents are positioned 60° apart. This conformation is less stable than the anti conformation due to steric hindrance between the adjacent groups.[1]

The energy difference between the anti and gauche conformations in a simple alkane like butane is approximately 0.9 kcal/mol.[2] For longer chains like this compound, the presence of multiple gauche conformations can lead to a more compact, folded structure. The overall shape of the molecule is therefore a dynamic equilibrium of these different conformational states.

Table 2: Torsional (Dihedral) Angles and Relative Energies for Alkane Chains

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Description |

| Anti (Trans) | 180° | 0 | Most stable, minimal steric hindrance. |

| Gauche | ±60° | ~0.9 | Less stable due to steric interactions.[2] |

| Eclipsed | 0°, 120° | Higher | Unstable, significant torsional strain. |

The lowest energy conformation of an isolated this compound molecule is expected to be the all-trans conformation, leading to a linear arrangement of the carbon and sulfur atoms. However, in different environments, such as in solution or when adsorbed on a surface, other conformations may become more prevalent.

Experimental and Computational Protocols

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[3]

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. The sample is typically heated to ensure a sufficient vapor pressure.

-

Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun.

-

Scattering: The electron beam is directed through the gas-phase sample. The electrons are scattered by the electrostatic potential of the molecules.

-

Detection: The scattered electrons form a diffraction pattern on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles in the molecule. This is achieved by fitting a theoretical model of the molecule's structure to the experimental data.[3]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict a wide range of molecular properties, including optimized geometries, conformational energies, and vibrational frequencies.[4][5]

-

Model Building: An initial 3D structure of this compound is built using standard bond lengths and angles.

-

Functional and Basis Set Selection: A suitable density functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice depends on the desired accuracy and computational cost.[6]

-

Geometry Optimization: The energy of the initial structure is minimized to find the most stable geometry. This process adjusts the bond lengths, bond angles, and dihedral angles.

-

Conformational Search: To explore the conformational landscape, a systematic search is performed by rotating around the single bonds. The energy of each conformer is calculated.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data.

Molecular Mechanics (MM) Simulations

Molecular mechanics uses classical physics to model the behavior of molecules. It is a computationally less expensive method than DFT and is well-suited for studying the conformational dynamics of large, flexible molecules.[7][8]

-

Force Field Selection: A force field (e.g., GAFF, Lipid14) is chosen. The force field is a set of parameters that describe the potential energy of the molecule as a function of its atomic coordinates.[7][8]

-

Energy Minimization: The initial structure is minimized to relieve any unfavorable steric interactions.

-

Molecular Dynamics Simulation: The motion of the atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space at a given temperature.

-

Analysis: The simulation trajectory is analyzed to identify the most populated conformations and to calculate thermodynamic properties.

Visualization of Experimental Workflow

This compound is widely used in the formation of self-assembled monolayers (SAMs) on gold surfaces. The following diagram illustrates a typical experimental workflow for this process.

This guide has provided a detailed technical overview of the molecular structure and conformation of this compound. While specific experimental data for this molecule is limited, a robust understanding can be achieved through the application of established principles of structural chemistry and the use of powerful experimental and computational techniques. The information presented here serves as a valuable resource for researchers and professionals working with this versatile molecule.

References

- 1. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. fiveable.me [fiveable.me]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 7. Collection - Comparison of Biomolecular Force Fields for Alkanethiol Self-Assembled Monolayer Simulations - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

Synthesis and Purification of 1,8-Octanedithiol: A Technical Guide for Researchers

An in-depth guide for scientists and drug development professionals on the synthesis, purification, and characterization of 1,8-octanedithiol, a crucial reagent in various research applications.

Introduction

This compound is a linear alkanedithiol that finds extensive application in surface chemistry, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces like gold, silver, and copper. Its two terminal thiol groups allow for the creation of stable, organized molecular layers with applications in nanoscience, electronics, and biomaterials. The purity of this compound is paramount for achieving well-ordered and defect-free SAMs. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, along with detailed protocols for its purification to a high degree of purity suitable for research purposes.

Synthesis of this compound

A widely employed and reliable method for the synthesis of this compound involves a two-step process starting from the commercially available 1,8-dibromooctane. The first step is the formation of a bis-isothiouronium salt by reacting 1,8-dibromooctane with thiourea. The subsequent step involves the hydrolysis of this salt under basic conditions to yield the desired this compound.

Synthesis Pathway

Caption: Synthesis of this compound from 1,8-dibromooctane.

Experimental Protocol: Synthesis

Materials:

-

1,8-Dibromooctane

-

Thiourea

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

Step 1: Formation of the Bis-isothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dibromooctane (1 mole equivalent) in 95% ethanol.

-

Add thiourea (2.2 mole equivalents) to the solution.

-

Heat the mixture to reflux with stirring for a period of 3-4 hours. During this time, a white precipitate of the bis-isothiouronium salt will form.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Collect the white precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The resulting bis-isothiouronium salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Suspend the crude bis-isothiouronium salt in a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours. The hydrolysis of the salt will result in the formation of this compound.

-

After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until it reaches a pH of approximately 1-2. This step protonates the thiolate to form the thiol.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil.

Table 1: Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 1,8-Dibromooctane | 272.02 | 1.0 | Specify mass |

| Thiourea | 76.12 | 2.2 | Specify mass |

| Ethanol (95%) | - | - | Specify volume |

| Sodium Hydroxide | 40.00 | In excess | Specify mass/conc. |

| Hydrochloric Acid | 36.46 | To pH 1-2 | Specify volume |

| Dichloromethane | - | - | Specify volume |

Purification of this compound

The crude this compound obtained from the synthesis typically contains impurities such as unreacted starting materials, byproducts, and disulfide polymers. For most research applications, high purity is essential. Vacuum distillation is the most effective method for purifying this compound.

Purification Workflow

Solubility and handling precautions for 1,8-Octanedithiol

An In-depth Technical Guide to 1,8-Octanedithiol: Solubility and Safe Handling

Introduction

This compound (CAS No. 1191-62-4), also known as 1,8-Dimercaptooctane, is an alkanedithiol with the chemical formula HS(CH₂)₈SH. It is a versatile chemical compound frequently utilized in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, to modify surface properties for applications in electronics and electrochemistry.[1][2] This guide provides detailed information on its solubility characteristics and essential precautions for safe handling in a laboratory setting.

Physicochemical Properties

This compound is a combustible liquid characterized by a strong, unpleasant odor, often described as a stench.[3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈S₂ | [4] |

| Molecular Weight | 178.36 g/mol | |

| Appearance | Colorless to Yellow Liquid | [5][6] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Boiling Point | 269-270 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.505 | [1] |

Solubility Data

| Solvent | Solubility | Source |

| Water | 15.79 mg/L @ 25 °C (estimated) | |

| Organic Solvents | Soluble in most organic solvents | [5][6][7] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][5]

GHS Hazard Statements:

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Eyewash stations and safety showers must be readily accessible.[3][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[3][9]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK).[9]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and laundered before reuse.[3][10]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][10] Keep containers tightly closed and store locked up.[3][8] The compound is air-sensitive and should be stored under an inert gas. It is incompatible with strong oxidizing agents, strong bases, and strong acids.[3]

Experimental Protocols & Procedures

While specific experimental protocols are highly dependent on the application, the following provides a generalized workflow for handling this compound in a laboratory setting. Researchers should always refer to specific literature for detailed methodologies related to their work, such as the formation of SAMs or its use as a solvent additive in solar cell fabrication.

Safe Handling Workflow

The diagram below illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and call for medical help.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] If irritation persists, consult a physician.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[3]

Spill and Disposal Procedures

-

Spill Containment: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[9][10] Collect the absorbed material and place it in a suitable, closed container for disposal.[10] Do not let the product enter drains.[10]

-

Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[3] This should be done through an approved waste disposal plant.

References

- 1. This compound | 1191-62-4 [chemicalbook.com]

- 2. This compound = 97 1191-62-4 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H18S2 | CID 14493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Early Studies on Alkanedithiol Self-Assembly on Gold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a cornerstone of nanotechnology and surface science. Among the most studied systems are self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces. While alkanethiols have been extensively investigated, alkanedithiols, which possess two thiol terminal groups, present unique characteristics and challenges in the formation of ordered monolayers. Early investigations into these systems laid the critical groundwork for our current understanding and their application in areas ranging from molecular electronics to biocompatible coatings. This technical guide provides a comprehensive overview of the seminal studies on the self-assembly of alkanedithiols on gold, with a focus on experimental methodologies, quantitative data, and the fundamental principles governing monolayer formation.

The Fundamentals of Alkanedithiol Self-Assembly on Gold

The formation of a self-assembled monolayer of alkanedithiols on a gold substrate is primarily driven by the strong, covalent-like bond between sulfur and gold.[1] Unlike their monofunctional counterparts, alkanedithiols present the possibility of binding to the surface in two distinct configurations: a "standing-up" phase, where one thiol group binds to the gold surface and the other remains free, or a "lying-down" or "looped" phase, where both thiol groups bind to the substrate.[2]

Early research quickly identified that the formation of a well-ordered, standing-up monolayer of alkanedithiols is not as straightforward as with alkanethiols. The propensity for both thiol groups to bind to the gold surface often leads to the formation of disordered films with molecules lying flat or forming loops on the surface.[2] The chain length of the alkanedithiol plays a crucial role in determining the final structure of the monolayer.

Experimental Protocols in Early Studies

The pioneering work on alkanedithiol SAMs relied on a set of core experimental techniques for substrate preparation, monolayer formation, and characterization. These protocols, while refined over time, remain fundamental to the field.

Substrate Preparation

The quality of the gold substrate is paramount for the formation of a well-ordered SAM. Early studies typically employed gold films evaporated onto a substrate like silicon or mica, often with a chromium adhesion layer. A critical step in the preparation of the gold surface is cleaning to remove organic contaminants. A widely adopted procedure involves the following steps:

-

Solvent Rinsing: The gold substrates are thoroughly rinsed with high-purity solvents such as ethanol and then dried under a stream of inert gas, like nitrogen.

-

Piranha Etching (Caution: Extremely Corrosive): For a more rigorous cleaning, substrates are immersed in a freshly prepared "piranha" solution, a 7:3 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). This step is performed for a short duration, followed by copious rinsing with deionized water and ethanol, and finally drying under nitrogen.

Monolayer Formation

The most common method for the formation of alkanedithiol SAMs is through solution-phase deposition.

-

Solution Preparation: A dilute solution of the alkanedithiol, typically in the millimolar (mM) concentration range, is prepared using a high-purity solvent. Ethanol is the most common solvent of choice due to its ability to dissolve a wide range of alkanethiols and its relatively low toxicity.[3]

-

Immersion: The cleaned gold substrate is immersed in the alkanedithiol solution. To promote the formation of a well-ordered monolayer, the immersion is typically carried out for an extended period, often ranging from 12 to 48 hours.[4] Longer immersion times are generally believed to allow for the reorganization of the molecules on the surface, leading to a more crystalline and densely packed film.

-

Rinsing: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any non-chemisorbed molecules.

-

Drying: The final step is to dry the substrate with a gentle stream of nitrogen.

An alternative method, particularly for shorter-chain alkanedithiols, is vapor-phase deposition in an ultra-high vacuum (UHV) environment. This technique offers greater control over the purity of the system and allows for in-situ characterization.[3]

Quantitative Data from Early Characterization Studies

A variety of surface-sensitive techniques were employed in early studies to quantitatively characterize the structure and properties of alkanedithiol SAMs.

Film Thickness

Ellipsometry was a key technique used to measure the thickness of the organic monolayer. This optical technique measures the change in the polarization of light upon reflection from a surface, which can be related to the thickness of a thin film on that surface.

Table 1: Ellipsometric Thickness of Alkanedithiol Monolayers on Gold

| Alkanedithiol Chain Length (n) | Reported Thickness (Å) | Assumed Refractive Index | Reference |

| HS-(CH₂)₂-SH | ~6-7 | 1.45 | [5] |

| HS-(CH₂)₆-SH | ~10-11 | 1.45 | [5] |

| HS-(CH₂)₁₂-SH | ~17-18 | 1.45 | [5] |

Note: The thickness values are indicative and can vary depending on the specific experimental conditions and the model used for data analysis.

Surface Wettability

Contact angle goniometry was used to probe the hydrophobicity and surface energy of the SAMs. The advancing contact angle of a liquid, typically water or a nonpolar liquid like hexadecane, provides information about the chemical nature of the monolayer's surface.

Table 2: Advancing Contact Angles on Alkanedithiol Monolayers on Gold

| Alkanedithiol Chain Length (n) | Water Contact Angle (θₐ) | Hexadecane Contact Angle (θₐ) | Reference |

| HS-(CH₂)₉-SH | 115° ± 2° | - | [6] |

| HS-(CH₂)₁₂-SH | 114° ± 2° | - | [6] |

Note: The high water contact angles are indicative of a hydrophobic surface, suggesting that in these cases, a relatively well-ordered monolayer with the alkyl chains oriented away from the surface was formed.

Molecular Orientation and Composition

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy were instrumental in determining the chemical composition and molecular orientation within the monolayers. XPS provides elemental analysis and information about the chemical state of the atoms, confirming the presence of sulfur bonded to gold. NEXAFS can provide information about the average tilt angle of the molecules with respect to the surface normal.

For well-ordered, long-chain alkanethiol monolayers, the alkyl chains are known to be tilted at an angle of approximately 30-35° from the surface normal.[6] Early studies on alkanedithiols suggested that achieving such a well-defined orientation was challenging due to the bidentate binding. However, for longer chain dithiols, a more upright orientation was observed.[5]

Visualizing the Self-Assembly Process and Workflows

Signaling Pathways and Logical Relationships

The formation of an alkanedithiol SAM on gold is a dynamic process involving several competing interactions.

Caption: The self-assembly of alkanedithiols on gold involves diffusion, physisorption, chemisorption, and reorganization, leading to either disordered or ordered monolayer structures.

Experimental Workflow

The general experimental workflow for preparing and characterizing alkanedithiol SAMs is a sequential process.

Caption: A typical experimental workflow for the preparation and characterization of alkanedithiol self-assembled monolayers on a gold substrate.

Conclusion

The early studies on the self-assembly of alkanedithiols on gold surfaces were instrumental in revealing the complexities of forming well-ordered monolayers with these bifunctional molecules. These foundational investigations established the key experimental protocols and characterization techniques that are still in use today. The quantitative data from these early works, though sometimes sparse by modern standards, provided the first insights into the structure, thickness, and surface properties of these films. This knowledge has been critical for the subsequent development of more sophisticated applications of alkanedithiol SAMs in fields such as molecular electronics, biosensing, and drug delivery, where precise control over surface functionality is essential. Further research continues to build upon this early groundwork to create increasingly complex and functional surfaces.

References

- 1. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Alkyl Chain Length Effect on Growth Kinetics of n-Alkanethiol Self-Assembled Monolayers on Gold Studied by X-Ray Photoelectron Spectroscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. surfacesciencelab.com [surfacesciencelab.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Characterization of 1,8-Octanedithiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques used to characterize 1,8-Octanedithiol (ODT), a molecule of significant interest in self-assembled monolayers (SAMs), nanotechnology, and as a linking agent in various chemical and biological applications. The following sections detail the spectroscopic, microscopic, and thermal analysis methods for ODT, including data presentation in tabular format, detailed experimental protocols, and visualizations of workflows and relationships.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of this compound.

NMR spectroscopy is a powerful tool for confirming the carbon framework and the position of the thiol groups in the ODT molecule.

Quantitative Data: NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm (Solvent: CDCl₃) | Assignment |

| ¹H NMR | ~2.5 (quintet) | -SH (Thiol proton) |

| ~1.6 (quintet) | -CH₂-CH₂-SH | |

| ~1.3-1.4 (multiplet) | -CH₂-CH₂-CH₂-CH₂- | |

| ¹³C NMR | ~39 | HS-C H₂- |

| ~34 | HS-CH₂-C H₂- | |

| ~29 | -CH₂-C H₂-CH₂- | |

| ~28 | -CH₂-CH₂-C H₂-CH₂- |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument.*

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FTIR spectroscopy is used to identify the functional groups present in ODT, particularly the S-H and C-H vibrations.

Quantitative Data: FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2924 | C-H asymmetric stretching (CH₂) | Strong |

| ~2852 | C-H symmetric stretching (CH₂) | Strong |

| ~2550 | S-H stretching | Weak |

| ~1465 | C-H scissoring (CH₂) | Medium |

| ~720 | C-H rocking (-(CH₂)n-, n≥4) | Medium |

Note: Peak positions can be influenced by the sample state (neat liquid, solution, or SAM).**

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

-

Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

-

Instrument Setup:

-

Ensure the FTIR spectrometer is properly aligned and the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Collect a background spectrum of the empty salt plates.

-

-

Data Acquisition:

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Raman spectroscopy provides complementary information to FTIR, and is particularly sensitive to the S-S and C-S bonds that may form in ODT assemblies.

Quantitative Data: Raman Spectroscopy

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| ~2900-2800 | C-H stretching | Strong |

| ~2570 | S-H stretching | Medium |

| ~1440 | C-H bending | Medium |

| ~1084, 1011 | C-C stretching (trans conformer) | Medium |

| ~700-600 | C-S stretching | Medium |

| ~510 | S-S stretching (disulfide linkage) | Weak (if present) |

Note: The S-S stretching mode will only be observed if disulfide bonds are formed, for instance, through oxidation or in certain self-assembly configurations.**

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a few microliters of this compound in a glass capillary tube or on a suitable substrate like a glass slide.

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) to balance signal intensity and minimize fluorescence.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Focus the laser onto the sample.

-

-

Data Acquisition:

-

Acquire the Raman spectrum by collecting the scattered light.

-

Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify and assign the characteristic Raman bands.

-

XPS is a surface-sensitive technique crucial for analyzing the chemical state of elements in ODT self-assembled monolayers (SAMs), especially the binding of sulfur to a substrate like gold.

Quantitative Data: XPS for ODT on Gold

| Core Level | Binding Energy (eV) | Assignment |

| S 2p₃/₂ | ~162.0 | Thiolate bound to gold (Au-S) |

| S 2p₃/₂ | ~163.5-164.0 | Unbound thiol (physisorbed or free -SH) |

| S 2p₃/₂ | ~168.0 | Oxidized sulfur species (e.g., sulfonates) |

| Au 4f₇/₂ | 84.0 | Metallic Gold (Reference) |

| C 1s | ~285.0 | Aliphatic carbon (-CH₂-) |

Experimental Protocol: XPS of ODT SAMs on Gold

-

SAM Preparation:

-

Prepare an atomically flat gold substrate (e.g., template-stripped gold).

-

Immerse the gold substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a sufficient time (e.g., 24 hours) to allow for self-assembly.

-

Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules and dry under a stream of inert gas (e.g., nitrogen).

-

-

Instrument Setup:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic X-ray source (e.g., Al Kα).

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Perform high-resolution scans of the core levels of interest (S 2p, C 1s, Au 4f).

-

-

Data Processing:

-

Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.

-

Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical states.

-

Calculate atomic concentrations from the peak areas and relative sensitivity factors.

-

Microscopic Characterization of ODT Self-Assembled Monolayers (SAMs)

Microscopy techniques are essential for visualizing the morphology and structure of ODT molecules when they form ordered layers on a surface.

AFM is used to image the topography of ODT SAMs, revealing features like domain boundaries, defects, and the overall surface coverage.

Experimental Protocol: AFM Imaging of ODT SAMs

-

SAM Preparation: Prepare the ODT SAM on a flat gold substrate as described in the XPS protocol.

-

Instrument Setup:

-

Select a suitable AFM cantilever with a sharp tip (e.g., silicon nitride).

-

Choose an appropriate imaging mode, typically tapping mode (intermittent contact mode) for soft organic layers to minimize sample damage.

-

-

Imaging:

-

Engage the tip with the sample surface.

-

Optimize the imaging parameters, including setpoint, scan size, scan rate, and feedback gains, to obtain a high-quality image.

-

Acquire both height and phase images. The phase image can provide information about variations in surface properties.

-

-

Data Analysis:

-

Flatten the images to remove artifacts from sample tilt.

-

Analyze the images to measure domain sizes, defect densities, and monolayer height.

-

STM can provide atomic or molecular resolution images of ODT SAMs, offering insights into the packing arrangement and orientation of the molecules on the surface.

Experimental Protocol: STM Imaging of ODT SAMs on Au(111)

-

SAM Preparation: Prepare the ODT SAM on an atomically flat Au(111) substrate. The substrate must be conductive.

-

Instrument Setup:

-

The experiment is typically performed under UHV or in a controlled liquid environment.

-

Use a mechanically cut or electrochemically etched Pt/Ir or Tungsten tip.

-

-

Imaging:

-

Approach the tip to the sample surface until a tunneling current is established.

-

Set the tunneling parameters (bias voltage and tunneling current) to appropriate values (e.g., -1.0 V to +1.0 V bias, 10 pA to 1 nA current). These parameters will influence the appearance of the molecules in the image.

-

Scan the tip across the surface to generate a topographic image.

-

-

Data Analysis:

-

Process the images to remove noise and artifacts.

-

Measure intermolecular distances and angles to determine the packing structure and unit cell of the SAM.

-

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. For long-chain dithiols, decomposition often begins with the cleavage of the C-S or S-H bonds.

Quantitative Data: Expected TGA Behavior for Long-Chain Dithiols

| Parameter | Expected Value |

| Onset of Decomposition | ~150-200 °C |

| Major Weight Loss | Corresponds to the loss of the thiol groups and fragmentation of the alkyl chain. |

| Residue | Depends on the atmosphere; may be minimal in an inert atmosphere. |

Experimental Protocol: TGA

-

Sample Preparation: Place a small amount (5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition and the temperatures of maximum decomposition rates from the derivative of the TGA curve.

-

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting points, boiling points, and other phase transitions.

Quantitative Data: Expected DSC Events for this compound

| Thermal Event | Expected Temperature Range | Enthalpy Change |

| Melting Point | ~ -1°C | Endothermic |

| Boiling Point | ~ 269-270 °C | Endothermic |

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into a hermetically sealed aluminum DSC pan to prevent evaporation.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) through the expected transition temperatures.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The peak of an endothermic or exothermic event corresponds to the transition temperature.

-

The area under the peak is proportional to the enthalpy change of the transition.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of characterization experiments and the relationships between the different techniques.

An In-Depth Technical Guide to 1,8-Octanedithiol: Properties, Suppliers, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-Octanedithiol, a versatile alkanedithiol crucial for various applications in research and drug development. This document details its chemical properties, supplier information, and in-depth experimental protocols for its use in creating functionalized surfaces and nanoparticles.

Core Properties and Identification

This compound, also known as 1,8-dimercaptooctane, is a linear alkanedithiol with the chemical formula HS(CH₂)₈SH. Its two terminal thiol groups enable strong interactions with noble metal surfaces, making it a fundamental building block in the formation of self-assembled monolayers (SAMs).

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1191-62-4 | [][2][3] |

| Molecular Formula | C₈H₁₈S₂ | [][2] |

| Molecular Weight | 178.36 g/mol | [][2] |

| Appearance | Colorless to pale yellow liquid | [][2] |

| Density | 0.97 g/mL at 25 °C | [] |

| Boiling Point | 269-270 °C | [] |

| Melting Point | 1 °C | [] |

| Refractive Index | n20/D 1.505 | [] |

| Purity | ≥97% | [] |

Supplier Information

A variety of chemical suppliers offer this compound, typically with a purity of ≥97%. When selecting a supplier, it is crucial to obtain a certificate of analysis to confirm the purity and identify any potential contaminants that could affect the quality of self-assembled monolayers.

| Supplier | Product Number/Name | Purity |

| Sigma-Aldrich | O3605 | ≥97% |

| BOC Sciences | 1191-62-4 | ≥97% |

| CP Lab Safety | 1, 8-Octanedithiol, min 98% | min 98% |

| TCI America | O0374 | >97.0% (GC) |

Safety and Handling

This compound is harmful if swallowed and requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Warning | H302: Harmful if swallowed |

Recommended Personal Protective Equipment (PPE):

-

Eyeshields and face shield

-

Gloves (type ABEK (EN14387) respirator filter)

Applications in Research and Drug Development

The primary application of this compound in a research context is the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These highly ordered molecular layers provide a versatile platform for a range of applications in drug development, including:

-

Biosensor Fabrication: Creating functionalized surfaces for the specific detection of biomolecules and drugs.

-

Drug Delivery Vehicle Functionalization: Modifying the surface of nanoparticles to enhance drug loading, stability, and targeted delivery.[4][5][6][7]

-

Controlled Release Systems: Engineering surfaces that can release therapeutic agents in response to specific stimuli.

Experimental Protocols

Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the standard procedure for forming a this compound SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

200 proof ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Methodology:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean glass vial.[8]

-

-

SAM Formation:

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution with tweezers.

-

Rinse the surface thoroughly with ethanol to remove non-chemisorbed molecules.

-

Dry the substrate again under a stream of nitrogen gas.

-

Characterization of the this compound SAM

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

Electrochemical Characterization (Cyclic Voltammetry):

-

Principle: Cyclic voltammetry (CV) can be used to assess the blocking properties of the SAM. A well-formed, dense monolayer will inhibit the electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the gold electrode surface.[11][12]

-

Methodology:

-

Place the SAM-modified gold electrode in an electrochemical cell containing a solution of the redox probe in a suitable electrolyte (e.g., 0.1 M KCl).

-

Record the cyclic voltammogram and compare it to that of a bare gold electrode. A significant reduction in the peak currents indicates the formation of a blocking monolayer.[13]

-

X-ray Photoelectron Spectroscopy (XPS):

-

Principle: XPS provides information about the elemental composition and chemical states of the surface.

-

Methodology:

-

Analyze the SAM-modified surface using an XPS instrument.

-

The presence of a strong S 2p signal confirms the adsorption of the thiol. High-resolution scans of the S 2p region can distinguish between bound thiolate and unbound thiol groups.

-

Functionalization of Gold Nanoparticles with this compound for Drug Delivery

This protocol outlines a general procedure for the functionalization of gold nanoparticles (AuNPs) with this compound, creating a platform for subsequent drug attachment.

Materials:

-

Colloidal gold nanoparticle solution

-

This compound

-

Ethanol

-

Centrifuge

Methodology:

-

Thiol Addition:

-

To the colloidal gold nanoparticle solution, add a solution of this compound in ethanol. The final concentration of the thiol should be optimized based on the nanoparticle concentration and desired surface coverage.

-

-

Incubation:

-

Gently agitate the mixture and allow it to incubate for several hours to facilitate the formation of the SAM on the nanoparticle surface.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs.

-

Remove the supernatant and resuspend the nanoparticles in a fresh solvent (e.g., ethanol or a buffer solution) to remove excess, unbound thiol.

-

Repeat the centrifugation and resuspension steps two to three times.

-

-

Drug Conjugation (Conceptual):

-

The free, outward-facing thiol groups on the functionalized nanoparticles can then be used to attach a drug molecule. This can be achieved through various conjugation chemistries, such as maleimide chemistry or disulfide exchange reactions.

-

Application in Controlled Drug Release: A Case Study with Methotrexate

Conceptual Experimental Design:

-

Surface Preparation: A gold surface (e.g., on an implantable device or a biosensor) is functionalized with a mixed SAM of this compound and a second, inert thiol (e.g., a short-chain alkanethiol) to control the density of the reactive sites.

-

Drug Attachment: Methotrexate, modified with a linker that can react with a thiol group, is attached to the free thiol ends of the this compound molecules on the surface.

-

Controlled Release Mechanism: The release of methotrexate could be triggered by a specific stimulus, such as:

-

pH change: Designing a linker that is stable at physiological pH but cleaves in the more acidic environment of a tumor.

-

Enzymatic cleavage: Incorporating a linker that is a substrate for an enzyme that is overexpressed at the target site.[15]

-

Reductive cleavage: The disulfide bond formed between the drug linker and the SAM could be cleaved in a reducing environment, which is often found intracellularly.

-

-

Monitoring Release: The release of the drug can be monitored in real-time using techniques like quartz crystal microbalance (QCM) or by analyzing the surrounding solution using high-performance liquid chromatography (HPLC).

This technical guide provides a foundational understanding of this compound and its applications in drug development. The provided protocols and conceptual frameworks are intended to serve as a starting point for researchers to design and execute their own experiments in this exciting and rapidly evolving field.

References

- 2. calpaclab.com [calpaclab.com]

- 3. 1191-62-4|this compound|BLD Pharm [bldpharm.com]

- 4. Drug delivery using gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methotrexate loaded in alginate beads for controlled drug release against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a hyperbranched polymer-based methotrexate nanomedicine for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bedrock of Bidentate Bonding: A Technical Guide to Dithiol Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise engineering of interfacial properties for a vast array of applications, from biosensors to drug delivery systems. Among the various classes of molecules used to form these highly ordered two-dimensional structures, dithiols have garnered significant attention. Their ability to form two anchor points with a substrate, a phenomenon known as the chelate effect, imparts enhanced stability and unique organizational properties compared to their monodentate counterparts. This technical guide provides an in-depth exploration of the fundamental principles governing dithiol self-assembled monolayers, with a focus on their formation, characterization, and burgeoning applications in the life sciences.

Core Principles of Dithiol SAM Formation and Structure

The spontaneous organization of dithiol molecules on a substrate is a complex interplay of molecule-substrate interactions, intermolecular forces, and thermodynamics. The process can be broadly understood through the following key principles:

-

The Chelate Effect and Enhanced Stability: The defining characteristic of dithiol SAMs is their bidentate attachment to the substrate, most commonly gold. This dual-point linkage, akin to a chemical "chelate," creates a more thermodynamically stable structure compared to the single-point attachment of monodentate thiols. This enhanced stability is crucial for the longevity and robustness of SAM-based devices, particularly in biological environments. While the sulfur-gold interaction for a single thiol is on the order of 45 kcal/mol, the bidentate nature of dithiols significantly increases the energy required for desorption.[1] For instance, dithiocarbamate-based SAMs, another class of bidentate linkers, have shown desorption energies around 1.5 eV (approximately 34.6 kcal/mol), highlighting the substantial binding strength.[2]

-

Molecular Orientation and Packing: Unlike the well-defined, tilted alkyl chains of long-chain alkanethiol SAMs, which typically exhibit a (√3 × √3)R30° structure on Au(111) with a tilt angle of approximately 30 degrees from the surface normal, the structure of dithiol SAMs is more complex.[1] The presence of two anchor points can lead to various orientations, including standing-up and lying-down or looped conformations. The final orientation is influenced by factors such as the length and rigidity of the molecular backbone, the spacing between the thiol groups, and the preparation conditions. Aromatic dithiols, for example, tend to form densely packed and highly oriented SAMs.[3][4][5]

-

Kinetics of Self-Assembly: The formation of dithiol SAMs is a dynamic process that generally occurs in two stages. Initially, there is a rapid physisorption of molecules onto the substrate. This is followed by a slower chemisorption and reorganization phase, where the dithiol molecules arrange into a more ordered, thermodynamically favorable structure. The duration of this process can range from minutes to several hours, depending on the specific dithiol, solvent, and temperature.[6]

Quantitative Data on Dithiol SAMs

The following tables summarize key quantitative data for dithiol self-assembled monolayers, providing a basis for comparison with their monodentate counterparts.

| Property | Aliphatic Dithiols | Aromatic Dithiols | Monodentate Alkanethiols (for comparison) |

| Typical Surface Coverage | Variable, dependent on orientation | Generally high, densely packed | High, forms well-ordered monolayers |

| Molecular Tilt Angle | Can adopt various tilts, including near-normal orientations | Often oriented close to the surface normal | ~30° from the surface normal on Au(111)[1] |

| SAM Thickness | Dependent on chain length and orientation | Dependent on molecular structure | Increases with alkyl chain length |

| Dielectric Constant | Similar to alkanethiols | Generally higher than aliphatic SAMs | ~2.1 |

Table 1: Comparative properties of dithiol and monodentate thiol SAMs.

| Dithiol Type | Concentration | Immersion Time | Temperature | Solvent | Resulting SAM Characteristics |

| Aliphatic Dithiocarboxylic Acids | 1 mM | 24 hours | Room Temperature | Ethanol | Highly oriented monolayer films[7] |

| Aromatic Dithiol (OPDT) | 1 mM | >24 hours | Room Temperature | THF | Lacks long-range order[3] |

| Aromatic Dithiol (BPDMT) | Not specified | Not specified | Not specified | Not specified | Densely packed and highly oriented[4] |

Table 2: Exemplary experimental parameters for dithiol SAM formation.

Experimental Protocols

The successful formation of high-quality dithiol SAMs is contingent on meticulous experimental procedures. Below are detailed methodologies for key steps in the process.

Substrate Preparation (Gold Surface)

-

Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Rinsing: Thoroughly rinse the substrate with deionized water and then with absolute ethanol.

-

Drying: Dry the substrate under a stream of high-purity nitrogen gas.

-

Annealing (Optional but Recommended): For atomically flat surfaces, anneal the gold substrate using a hydrogen flame until it glows orange-red, then allow it to cool in a clean, controlled environment.

SAM Formation (Solution Deposition)

-

Solution Preparation: Prepare a 1 mM solution of the desired dithiol in a high-purity solvent, typically absolute ethanol or tetrahydrofuran (THF). For some dithiols, sonication may be required to ensure complete dissolution.[3]

-

Immersion: Immerse the clean, dry gold substrate into the dithiol solution in a clean, sealed container. To minimize oxidation, the container can be purged with an inert gas like nitrogen or argon before sealing.

-